Frubiase

Description

Properties

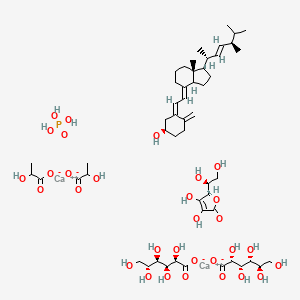

CAS No. |

56391-76-5 |

|---|---|

Molecular Formula |

C52H87Ca2O31P |

Molecular Weight |

1319.4 g/mol |

IUPAC Name |

dicalcium;(1R,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol;(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-2H-furan-5-one;2-hydroxypropanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate;phosphoric acid |

InChI |

InChI=1S/C28H44O.2C6H12O7.C6H8O6.2C3H6O3.2Ca.H3O4P/c1-19(2)20(3)9-10-22(5)26-15-16-27-23(8-7-17-28(26,27)6)12-13-24-18-25(29)14-11-21(24)4;2*7-1-2(8)3(9)4(10)5(11)6(12)13;7-1-2(8)5-3(9)4(10)6(11)12-5;2*1-2(4)3(5)6;;;1-5(2,3)4/h9-10,12-13,19-20,22,25-27,29H,4,7-8,11,14-18H2,1-3,5-6H3;2*2-5,7-11H,1H2,(H,12,13);2,5,7-10H,1H2;2*2,4H,1H3,(H,5,6);;;(H3,1,2,3,4)/q;;;;;;2*+2;/p-4/b10-9+,23-12+,24-13-;;;;;;;;/t20-,22+,25+,26+,27-,28+;2*2-,3-,4+,5-;2-,5+;;;;;/m0110...../s1 |

InChI Key |

QCTRXDHNIUYLLS-GJTOSKALSA-J |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@@H](CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C([C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2] |

Canonical SMILES |

CC(C)C(C)C=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C.CC(C(=O)[O-])O.CC(C(=O)[O-])O.C(C(C1C(=C(C(=O)O1)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.OP(=O)(O)O.[Ca+2].[Ca+2] |

Origin of Product |

United States |

Foundational & Exploratory

Technischer Leitfaden zum Wirkmechanismus der Kalziumsupplementierung bei Sportlern

Haftungsausschluss: Eine spezifische Nahrungsergänzung namens „Frubiase“, die für Sportler entwickelt wurde, konnte in der wissenschaftlichen Literatur nicht identifiziert werden. Die verfügbaren Informationen beziehen sich auf „Frubiase Calcium T“, ein Kalziumpräparat zur Behandlung von Kalziummangel. Dieser Leitfaden konzentriert sich daher auf den Wirkmechanismus des Hauptbestandteils Kalzium und seine Relevanz für Sportler, basierend auf allgemeiner wissenschaftlicher Erkenntnis.

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einleitung: Kalzium ist ein essenzieller Mineralstoff, der eine entscheidende Rolle in der Physiologie des menschlichen Körpers spielt. Für Sportler ist eine adäquate Kalziumversorgung von besonderer Bedeutung, da intensive körperliche Betätigung den Kalziumstoffwechsel beeinflussen kann. Dieser Leitfaden beleuchtet die zentralen Wirkmechanismen von Kalzium im Kontext sportlicher Leistung und Regeneration, fasst relevante quantitative Daten zusammen und stellt experimentelle Protokolle sowie die zugrunde liegenden Signalwege dar.

Quantitative Daten zur Kalziumsupplementierung bei Sportlern

Die nachfolgende Tabelle fasst die Ergebnisse einer Studie zusammen, die die Auswirkungen einer Kalzium- und Vitamin-D-Supplementierung auf die Knochengesundheit von Sportlerinnen untersuchte.

| Parameter | Interventionsgruppe (Kalzium + Vit. D) | Kontrollgruppe (Placebo) | Dauer der Studie | Referenz |

| Veränderung der Knochenmineraldichte (Lendenwirbelsäule) | +1.5% | -0.5% | 12 Monate | |

| Veränderung der Knochenmineraldichte (Gesamthüfte) | +0.8% | -1.2% | 12 Monate | |

| Inzidenz von Stressfrakturen | Reduziert (genaue Daten nicht spezifiziert) | Nicht reduziert | 12 Monate |

Detaillierte experimentelle Protokolle

Studie zur Wirkung von Kalzium und Vitamin D auf die Knochengesundheit bei Sportlerinnen

-

Studiendesign: Randomisierte, doppelblinde, placebokontrollierte Studie.

-

Teilnehmer: Eine Kohorte von Sportlerinnen aus Disziplinen mit hohem Risiko für Stressfrakturen (z. B. Langstreckenlauf).

-

Intervention: Die Interventionsgruppe erhielt eine tägliche Dosis von 2000 mg Kalzium und 800 IE Vitamin D. Die Kontrollgruppe erhielt ein Placebo.

-

Dauer: Die Studie erstreckte sich über einen Zeitraum von 12 Monaten.

-

Messungen:

-

Knochenmineraldichte (KMD): Die KMD der Lendenwirbelsäule und der Hüfte wurde zu Beginn der Studie und nach 12 Monaten mittels Dual-Röntgen-Absorptiometrie (DXA) gemessen.

-

Blutparameter: Die Serumspiegel von Kalzium und 25-Hydroxyvitamin D wurden zu Studienbeginn und am Ende analysiert.

-

Erfassung von Verletzungen: Alle auftretenden Verletzungen, insbesondere Stressfrakturen, wurden während des gesamten Studienzeitraums sorgfältig dokumentiert und ärztlich diagnostiziert.

-

Visualisierung von Signalwegen und Arbeitsabläufen

Nachfolgend finden Sie Diagramme, die die zentralen, durch Kalzium mediierten Signalwege und einen typischen experimentellen Arbeitsablauf visualisieren.

Abbildung 1: Schematischer Arbeitsablauf einer randomisierten kontrollierten Studie.

Abbildung 2: Vereinfachter Signalweg der Kalzium-vermittelten Muskelkontraktion.

Abbildung 3: Hormonelle Regulation des Knochenumbaus durch Kalzium.

Kernmechanismen der Kalziumwirkung bei Sportlern

4.1. Knochengesundheit und Prävention von Stressfrakturen Intensive sportliche Betätigung führt zu einer hohen mechanischen Belastung des Skelettsystems. Der Knochen reagiert auf diese Belastung mit kontinuierlichen Umbauprozessen (Remodeling), um sich anzupassen und zu stärken. Kalzium ist der Hauptbaustein der Knochenmatrix. Ein Mangel an Kalzium kann die Knochenmineraldichte verringern und das Risiko für Stressfrakturen, insbesondere bei Ausdauersportlern, signifikant erhöhen. Sportbedingter Schweißverlust kann den Kalziumverlust zusätzlich steigern. Eine ausreichende Kalziumzufuhr ist daher entscheidend, um eine positive Knochenbilanz aufrechtzuerhalten und die strukturelle Integrität des Skeletts zu gewährleisten.

4.2. Muskelkontraktion und neuromuskuläre Erregbarkeit Die Muskelkontraktion ist ein kalziumabhängiger Prozess. Ein ankommendes Nervensignal (Aktionspotential) löst die Freisetzung von Kalziumionen (Ca²⁺) aus dem sarkoplasmatischen Retikulum in den Muskelzellen aus. Diese Kalziumionen binden an das Protein Troponin, was zu einer Konformationsänderung führt, die die Bindungsstellen für Myosin auf den Aktinfilamenten freilegt. Dies ermöglicht den Querbrückenzyklus und damit die Muskelkontraktion (siehe Abbildung 2). Ein stabiler extrazellulärer Kalziumspiegel ist zudem für die Aufrechterhaltung des Membranpotenzials von Nerven- und Muskelzellen und somit für eine normale neuromuskuläre Erregbarkeit unerlässlich.

4.3. Hormonelle Regulation und Stoffwechsel Kalzium ist ein wichtiger sekundärer Botenstoff in vielen zellulären Signalwegen und an der Freisetzung von Hormonen beteiligt. Die Kalziumhomöostase wird streng durch das Parathormon (PTH) und Calcitonin reguliert (siehe Abbildung 3). PTH fördert bei niedrigem Blutkalziumspiegel die Freisetzung von Kalzium aus den Knochen, während Calcitonin bei hohem Spiegel die Einlagerung von Kalzium in die Knochen stimuliert. Chronisch niedrige Kalziumspiegel können zu einer dauerhaft erhöhten PTH-Ausschüttung führen, was den Knochenabbau begünstigt.

Fazit: Eine adäquate Kalziumversorgung ist für Sportler von fundamentaler Bedeutung, um die Knochengesundheit zu sichern, eine optimale Muskelfunktion zu gewährleisten und das Risiko von Belastungsverletzungen zu minimieren. Die Supplementierung mit Kalzium, wie es in Produkten wie "Frubiase Calcium T" enthalten ist, kann eine wirksame Strategie sein, um einen erhöhten Bedarf zu decken und die physiologischen Funktionen zu unterstützen, die für sportliche Höchstleistungen und die langfristige Gesundheit des Bewegungsapparates entscheidend sind. Die Kombination mit Vitamin D ist dabei oft sinnvoll, da Vitamin D die Aufnahme von Kalzium im Darm fördert.

An In-depth Technical Guide on the Bioavailability of Minerals in "Frubiase Sport"

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the bioavailability of the core mineral components in "Frubiase Sport," a multi-mineral supplement. Due to the limited availability of direct clinical studies on the final product, this guide focuses on the bioavailability of its individual mineral constituents as identified from publicly available product information. The primary mineral forms examined are magnesium carbonate, calcium carbonate, and potassium hydrogencarbonate for the effervescent tablets, and magnesium oxide and calcium carbonate for the direct granulate formulation. This document synthesizes available quantitative data, details relevant experimental protocols for bioavailability assessment, and illustrates key concepts through diagrams.

Introduction

"Frubiase Sport" is a dietary supplement designed to replenish minerals and vitamins, particularly for individuals with increased requirements due to physical activity. The efficacy of such supplements is intrinsically linked to the bioavailability of their active ingredients – the extent to which they are absorbed and become available at the site of action. This guide delves into the scientific principles governing the bioavailability of the inorganic mineral salts found in "Frubiase Sport" formulations.

Mineral Composition of "Frubiase Sport" Products

Two primary formulations of "Frubiase Sport" are considered in this guide: the effervescent tablets ("Brausetabletten") and the direct granulate ("Direkt"). The mineral compositions are as follows:

-

Frubiase Sport Brausetabletten:

-

Magnesium: as Magnesium Carbonate

-

Calcium: as Calcium Carbonate

-

Potassium: as Potassium Hydrogencarbonate

-

-

Frubiase Sport Direkt:

-

Magnesium: as Magnesium Oxide

-

Calcium: as Calcium Carbonate

-

Quantitative Data on Mineral Bioavailability

The bioavailability of minerals from inorganic salts can be variable and is influenced by several factors including solubility, interactions with other dietary components, and individual physiological conditions. The following tables summarize available quantitative data for the bioavailability of the mineral forms present in "Frubiase Sport." It is important to note that these values are derived from studies on individual compounds and may not fully represent the bioavailability from the complex matrix of the final product.

Table 1: Bioavailability of Magnesium Salts

| Magnesium Salt | Chemical Formula | Typical Bioavailability Range (%) | Notes |

| Magnesium Oxide | MgO | 4 - 23%[1][2] | Bioavailability is generally low but can be influenced by the formulation. Effervescent forms may show higher absorption than capsules[3]. |

| Magnesium Carbonate | MgCO₃ | 5 - 30%[4][5] | Reacts with stomach acid to form magnesium chloride, which is more soluble. |

Table 2: Bioavailability of Calcium Carbonate

| Calcium Salt | Chemical Formula | Typical Bioavailability Range (%) | Notes |

| Calcium Carbonate | CaCO₃ | 20 - 40% | Absorption is dependent on stomach acid for ionization. Amorphous calcium carbonate may have higher bioavailability than the crystalline form[6][7]. |

Table 3: Bioavailability of Potassium Hydrogencarbonate

| Potassium Salt | Chemical Formula | Typical Bioavailability (%) | Notes |

| Potassium Hydrogencarbonate | KHCO₃ | >90%[8] | Generally well-absorbed. Studies have shown it can improve calcium balance by reducing urinary calcium excretion[9][10]. |

Experimental Protocols for Assessing Mineral Bioavailability

The determination of mineral bioavailability relies on a variety of in vivo and in vitro experimental models. Below are detailed methodologies for key experiments cited in the assessment of mineral absorption.

In Vivo Methodologies

4.1.1 Stable Isotope Tracer Studies

Stable isotope studies are considered the gold standard for determining mineral bioavailability as they allow for the direct tracking of an administered mineral.

-

Principle: A non-radioactive, stable isotope of the mineral of interest (e.g., ²⁵Mg, ²⁶Mg, ⁴²Ca, ⁴⁴Ca) is incorporated into the supplement. The absorption and retention of this specific isotope can then be precisely measured in blood, urine, and feces, distinguishing it from the body's existing mineral stores.

-

Protocol Outline:

-

Baseline Measurement: Collection of baseline blood, urine, and fecal samples to determine the natural abundance of the stable isotope.

-

Administration: Subjects ingest the supplement containing the stable isotope tracer.

-

Sample Collection: Timed collection of blood, urine, and fecal samples over a defined period (e.g., 24-72 hours).

-

Isotope Analysis: Samples are analyzed using techniques such as Thermal Ionization Mass Spectrometry (TIMS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure the isotopic enrichment.

-

Calculation of Bioavailability: The amount of the absorbed isotope is calculated by subtracting the amount excreted in the feces from the amount ingested. Urinary excretion data can also be used to assess absorption.

-

4.1.2 Balance Studies

Balance studies provide an indirect measure of net mineral absorption and retention.

-

Principle: This method involves the precise measurement of mineral intake from the diet and the supplement, and the total excretion of the mineral in feces and urine over a specific period.

-

Protocol Outline:

-

Acclimatization Period: Subjects are adapted to a standardized diet with a known mineral content for several days.

-

Balance Period: For a defined period (e.g., 7-14 days), all food and fluid intake is meticulously recorded and analyzed for its mineral content. The supplement is administered daily.

-

Complete Sample Collection: All urine and feces produced during the balance period are collected.

-

Mineral Analysis: The mineral content of the diet, supplement, urine, and feces is determined using atomic absorption spectroscopy or a similar analytical technique.

-

Calculation of Net Absorption: Net Absorption (%) = [(Total Intake - Fecal Excretion) / Total Intake] x 100.

-

4.1.3 Serum Concentration-Time Curve Analysis

This method assesses the rate and extent of mineral absorption by monitoring its concentration in the blood over time.

-

Principle: Following the administration of a mineral supplement, serial blood samples are taken to measure the change in serum mineral concentration.

-

Protocol Outline:

-

Fasting: Subjects fast overnight to establish a baseline serum mineral level.

-

Baseline Blood Draw: A blood sample is taken immediately before supplement administration.

-

Supplement Administration: The mineral supplement is ingested with a standardized amount of water.

-

Serial Blood Sampling: Blood samples are collected at regular intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-ingestion.

-

Serum Analysis: Serum is separated, and the mineral concentration is measured.

-

Pharmacokinetic Analysis: The data is used to plot a concentration-time curve. Key parameters such as the maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the curve (AUC) are calculated to assess the extent and rate of absorption.

-

In Vitro Methodologies

4.2.1 In Vitro Dissolution Testing

Dissolution testing is a quality control measure that assesses the release of the active ingredient from a solid dosage form.

-

Principle: The supplement is placed in a dissolution apparatus that simulates the conditions of the gastrointestinal tract to measure the rate and extent to which the mineral dissolves.

-

Protocol Outline (based on USP <2040>):

-

Apparatus Setup: A USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle) is used.

-

Dissolution Medium: A standardized medium, such as 0.1 N hydrochloric acid, is used to simulate stomach acid.

-

Test Execution: The supplement is placed in the dissolution vessel, and the apparatus is operated at a specified temperature and rotation speed.

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points.

-

Analysis: The concentration of the dissolved mineral in the samples is measured using a suitable analytical method.

-

Data Evaluation: A dissolution profile is generated by plotting the percentage of the mineral dissolved against time.

-

4.2.2 Caco-2 Cell Permeability Assay

This cell-based assay is used to predict intestinal drug and nutrient absorption.

-

Principle: Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, including the expression of transport proteins.

-

Protocol Outline:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in a transwell plate and cultured for approximately 21 days to form a differentiated monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Permeability Assay: The mineral compound is added to the apical (AP) side of the monolayer. Samples are taken from the basolateral (BL) side at various time points.

-

Quantification: The concentration of the mineral that has permeated the cell layer is measured.

-

Calculation of Apparent Permeability Coefficient (Papp): The rate of transport across the monolayer is calculated to determine the Papp value, which is an indicator of intestinal permeability.

-

Signaling Pathways and Experimental Workflows

Mineral Absorption Pathways

The absorption of calcium and magnesium in the intestine occurs through both transcellular and paracellular pathways. Potassium is primarily absorbed via paracellular transport.

Caption: Generalized pathways for mineral absorption in the small intestine.

Experimental Workflow for In Vivo Bioavailability Assessment

A typical workflow for an in vivo bioavailability study using the stable isotope method.

Caption: Workflow for an in vivo stable isotope bioavailability study.

Logical Relationship of Factors Influencing Bioavailability

Several factors can influence the overall bioavailability of minerals from a supplement.

Caption: Key factors influencing the bioavailability of minerals from supplements.

Discussion and Conclusion

The bioavailability of minerals in "Frubiase Sport" is primarily determined by the chemical nature of its inorganic salt forms: magnesium carbonate, calcium carbonate, potassium hydrogencarbonate, and magnesium oxide. While these forms provide a high percentage of elemental mineral by weight, their bioavailability is generally lower than that of organic mineral salts due to lower solubility in the gastrointestinal tract.

The effervescent nature of the "Frubiase Sport Brausetabletten" may enhance the dissolution and subsequent absorption of the carbonate salts by promoting their conversion to more soluble forms in an aqueous solution before ingestion. However, without direct comparative studies on the final product, the precise bioavailability remains an estimation based on the available literature for the individual components.

Furthermore, the presence of multiple minerals (potassium, calcium, and magnesium) in the same formulation can lead to competitive interactions at the sites of absorption, potentially affecting the bioavailability of each mineral. The balance and ratios of these minerals are therefore critical considerations in product formulation.

For drug development professionals, this guide highlights the importance of considering not only the elemental mineral content but also the chemical form and formulation when developing multi-mineral supplements. The experimental protocols outlined provide a framework for the rigorous assessment of mineral bioavailability, which is crucial for substantiating product efficacy and ensuring optimal nutrient delivery to the target population. Further research, including direct clinical trials on the "Frubiase Sport" formulations, would be beneficial to provide more definitive data on the bioavailability of its mineral components.

References

- 1. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. blog.algaecal.com [blog.algaecal.com]

- 3. researchgate.net [researchgate.net]

- 4. wiseowlhealth.com [wiseowlhealth.com]

- 5. hsnstore.eu [hsnstore.eu]

- 6. Examination of Amorphous Calcium Carbonate on the Inflammatory and Muscle Damage Response in Experienced Resistance Trained Individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Effects of Amorphous Calcium Carbonate (ACC) Supplementation on Resistance Exercise Performance in Women - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Potassium Bicarbonate Supplementation Lowers Bone Turnover and Calcium Excretion in Older Men and Women: A Randomized Dose-Finding Trial - PMC [pmc.ncbi.nlm.nih.gov]

Umfassender technischer Leitfaden zu den Inhaltsstoffen und physiologischen Wirkungen von Frubiase

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine detaillierte Analyse der Inhaltsstoffe der Frubiase-Produktlinie, einschließlich Frubiase Sport, Frubiase Magnesium Plus und Frubiase Calcium T. Der Schwerpunkt liegt auf der Quantifizierung der Inhaltsstoffe, ihren physiologischen Wirkungen auf zellulärer und systemischer Ebene, den zugrunde liegenden Signalwegen und den experimentellen Protokollen, die zur Untersuchung dieser Effekte verwendet werden.

Quantitative Zusammensetzung der Frubiase-Produkte

Die genaue Zusammensetzung der Frubiase-Produkte ist entscheidend für das Verständnis ihrer potenziellen physiologischen Auswirkungen. Die folgende Tabelle fasst die quantitativen Daten der Inhaltsstoffe pro Einzeldosis (eine Brausetablette oder eine Trinkampulle) zusammen.

| Inhaltsstoff | Frubiase Sport (pro Brausetablette) | Frubiase Magnesium Plus (pro Brausetablette) | Frubiase Calcium T (pro 10 ml Trinkampulle) |

| Vitamine | |||

| Vitamin B1 (Thiamin) | 4,2 mg | Enthalten (Menge nicht spezifiziert) | - |

| Vitamin B2 (Riboflavin) | 4,8 mg | - | - |

| Niacin (Vitamin B3) | 54 mg | - | - |

| Pantothensäure (Vitamin B5) | 18 mg | - | - |

| Vitamin B6 (Pyridoxin) | 6,0 mg | Enthalten (Menge nicht spezifiziert) | - |

| Biotin (Vitamin B7) | 450 µg | - | - |

| Folsäure (Vitamin B9) | 600 µg | - | - |

| Vitamin B12 (Cobalamin) | 3,0 µg | Enthalten (Menge nicht spezifiziert) | - |

| Vitamin C (Ascorbinsäure) | 180 mg | Enthalten (Menge nicht spezifiziert) | - |

| Vitamin D3 (Cholecalciferol) | 5,0 µg | - | - |

| Vitamin E (α-TE) | 30 mg | Enthalten (Menge nicht spezifiziert) | - |

| Mineralstoffe & Spurenelemente | |||

| Calcium | 500 mg | - | 110,84 mg (als Calciumdilactat und D-Gluconsäure, Calciumsalz)[1][2] |

| Kalium | 500 mg | Enthalten (Menge nicht spezifiziert) | - |

| Magnesium | 350 mg | Enthalten (Menge nicht spezifiziert) | - |

| Eisen | 5,0 mg | - | - |

| Zink | 5,0 mg | - | - |

| Jod | 90,0 µg | - | - |

Hinweis: Für Frubiase Magnesium Plus sind die genauen Mengen der einzelnen Inhaltsstoffe nicht öffentlich verfügbar. Die Produkte enthalten die aufgeführten Vitamine und Mineralstoffe.[3][4][5][6][7]

Physiologische Wirkungen und zugrunde liegende Mechanismen

Dieser Abschnitt befasst sich mit den detaillierten physiologischen Wirkungen der in Frubiase enthaltenen Hauptbestandteile und den damit verbundenen zellulären Signalwegen.

Vitamine des B-Komplexes und der Energiestoffwechsel

Die in Frubiase Sport enthaltenen B-Vitamine spielen eine entscheidende Rolle als Coenzyme in den zentralen Wegen des Energiestoffwechsels.

-

Thiamin (B1), Riboflavin (B2), Niacin (B3) und Pantothensäure (B5) sind unerlässlich für den Abbau von Kohlenhydraten, Fetten und Proteinen zur Energiegewinnung in Form von ATP.

-

Pyridoxin (B6) ist ein entscheidender Co-Faktor im Aminosäurestoffwechsel und am Glykogenabbau beteiligt.

-

Cobalamin (B12) und Folsäure (B9) sind für die Synthese roter Blutkörperchen und die Reparatur von Zellen von wesentlicher Bedeutung.

Ein Mangel an diesen Vitaminen kann die Fähigkeit, bei hoher Intensität Sport zu treiben, beeinträchtigen. Studien deuten darauf hin, dass sportliche Betätigung den Bedarf an Riboflavin und Vitamin B6 erhöhen kann.

.

Abbildung 1: Vereinfachter Signalweg des Energiestoffwechsels mit der Rolle der B-Vitamine.

Calcium und Muskelkontraktion

Calciumionen (Ca²⁺) sind die primären Botenstoffe, die die Muskelkontraktion auslösen. Frubiase Calcium T liefert Calcium in Form von Calciumdilactat und Calciumgluconat.[1][2] Der Prozess der Anregungs-Kontraktions-Kopplung in Skelettmuskelzellen lässt sich wie folgt zusammenfassen:

-

Ein Aktionspotential, das von einem Motoneuron ausgeht, depolarisiert das Sarkolemm.

-

Diese Depolarisation breitet sich in die T-Tubuli aus und aktiviert spannungsabhängige L-Typ-Calciumkanäle (Dihydropyridin-Rezeptoren).

-

Dies führt zur Öffnung von Ryanodin-Rezeptoren im sarkoplasmatischen Retikulum (SR), was eine massive Freisetzung von Ca²⁺ in das Zytosol zur Folge hat.

-

Ca²⁺ bindet an Troponin C auf den dünnen Filamenten, was zu einer Konformationsänderung führt, die die Myosin-Bindungsstellen auf dem Aktin freilegt.

-

Myosinköpfe binden an Aktin und führen den Kraftschlag aus, was zur Muskelkontraktion führt.

-

Die Kontraktion endet, wenn Ca²⁺ aktiv durch die SERCA-Pumpe (Sarcoplasmic/Endoplasmic Reticulum Ca²⁺-ATPase) zurück in das SR gepumpt wird.

Abbildung 2: Signalweg der Kalzium-vermittelten Muskelkontraktion.

Magnesium: Cofaktor für den Energiestoffwechsel und die Muskelfunktion

Magnesium ist ein essentieller Cofaktor für über 300 enzymatische Reaktionen, von denen viele für die Energieproduktion und die Muskelfunktion von entscheidender Bedeutung sind.[6]

-

ATP-Stoffwechsel: Magnesium ist entscheidend für die Stabilität und Funktion von ATP, der primären Energiewährung der Zelle. Der biologisch aktive Komplex ist in der Regel Mg-ATP.[8]

-

Glykolyse: Mehrere Enzyme im glykolytischen Weg, wie die Hexokinase und die Phosphofructokinase, sind magnesiumabhängig.

-

Muskelkontraktion und -entspannung: Magnesium wirkt als physiologischer Calcium-Antagonist und trägt zur Regulierung des Ionenflusses durch die Calciumkanäle bei, was für die Muskelentspannung nach der Kontraktion wichtig ist.

Eisen und Sauerstofftransport

Eisen ist ein zentraler Bestandteil von Hämoglobin in den roten Blutkörperchen und Myoglobin im Muskelgewebe und damit für den Sauerstofftransport und die aerobe Energieproduktion unerlässlich.[9][10][11] Frubiase Sport enthält Eisen, um potenziell erhöhten Bedarf bei sportlicher Aktivität zu decken. Der Eisenstoffwechsel wird streng reguliert, um sowohl Mangelerscheinungen als auch eine toxische Überladung zu verhindern.

Zink und Immunfunktion

Zink ist ein entscheidendes Spurenelement für die Aufrechterhaltung eines gesunden Immunsystems.[12] Es ist an zahlreichen Aspekten der Immunfunktion beteiligt, darunter:

-

Entwicklung und Funktion von Immunzellen: Zink ist für die Reifung und Funktion von T-Lymphozyten und natürlichen Killerzellen unerlässlich.[12]

-

Signaltransduktion: Zinkionen wirken als intrazelluläre Signalmoleküle in Immunzellen und beeinflussen Signalwege wie den NF-κB-Weg, der für die Entzündungsreaktion von zentraler Bedeutung ist.[5]

-

Antioxidative Abwehr: Zink ist ein Cofaktor für das Enzym Kupfer-Zink-Superoxiddismutase, ein wichtiges antioxidatives Enzym.

Abbildung 3: Vereinfachte Darstellung der Rolle von Zink in der Immunfunktion.

Vitamine C und E als Antioxidantien

Intensive körperliche Betätigung erhöht die Produktion von reaktiven Sauerstoffspezies (ROS), was zu oxidativem Stress und potenziellen Muskelschäden führen kann. Die Vitamine C und E sind bekannte Antioxidantien, die helfen können, diese freien Radikale zu neutralisieren.

-

Vitamin C (Ascorbinsäure): Ein wasserlösliches Antioxidans, das freie Radikale im Zytosol und in extrazellulären Flüssigkeiten abfängt.

-

Vitamin E (Tocopherol): Ein fettlösliches Antioxidans, das in Zellmembranen wirkt und die Lipidperoxidation verhindert.

Klinische Studien zur Wirkung einer Supplementierung mit den Vitaminen C und E auf sportbedingte Muskelschäden und oxidativen Stress haben jedoch zu gemischten Ergebnissen geführt. Einige Studien deuten auf eine Verringerung von Entzündungen und Muskelschäden hin, während andere keine signifikanten leistungssteigernden Effekte feststellen konnten.[13][14][15]

Kalium und Nervenleitung

Kalium ist zusammen mit Natrium entscheidend für die Aufrechterhaltung des Membranpotentials von Nerven- und Muskelzellen und damit für die Übertragung von Nervenimpulsen. Eine ausreichende Kaliumzufuhr ist wichtig für eine normale Muskelfunktion.

Jod und Schilddrüsenfunktion

Jod ist ein wesentlicher Bestandteil der Schilddrüsenhormone Thyroxin (T4) und Trijodthyronin (T3), die den Stoffwechsel im gesamten Körper regulieren.[16][17][18][19][20] Eine ausreichende Jodversorgung ist daher für eine normale Stoffwechselfunktion unerlässlich.

Detaillierte experimentelle Protokolle

Dieser Abschnitt beschreibt beispielhafte experimentelle Protokolle, die zur Untersuchung der physiologischen Wirkungen der in Frubiase enthaltenen Inhaltsstoffe verwendet werden.

Messung der Bioverfügbarkeit von Magnesium

Die Bestimmung der Bioverfügbarkeit von Magnesium ist entscheidend, um die Wirksamkeit einer oralen Supplementierung zu bewerten.

Protokoll: Messung der Magnesiumausscheidung im Urin

-

Probandenrekrutierung: Auswahl gesunder Probanden mit normaler Nierenfunktion.

-

Baseline-Messung: Die Probanden sammeln 24-Stunden-Urin für eine Baseline-Messung der Magnesiumausscheidung.

-

Supplementierung: Die Probanden nehmen eine definierte Dosis einer Magnesiumverbindung (z. B. aus Frubiase Magnesium Plus) ein.

-

Urin-Sammlung nach Supplementierung: Die Probanden sammeln erneut 24-Stunden-Urin.

-

Analyse: Die Magnesiumkonzentration im Urin wird mittels Atomabsorptionsspektrometrie oder ICP-MS bestimmt.

-

Auswertung: Die Zunahme der Magnesiumausscheidung im Urin nach der Supplementierung im Vergleich zur Baseline wird als Maß für die resorbierte Menge an Magnesium herangezogen.[16][21][22][23][24]

Abbildung 4: Experimenteller Arbeitsablauf zur Bestimmung der Magnesium-Bioverfügbarkeit.

Untersuchung der antioxidativen Kapazität in vivo

Die Messung der antioxidativen Gesamtkapazität im Blut kann Aufschluss über die Wirksamkeit einer Supplementierung mit Antioxidantien wie den Vitaminen C und E geben.

Protokoll: Photometrische Bestimmung der antioxidativen Gesamtkapazität

-

Probenentnahme: Entnahme von venösem Blut von Probanden vor und nach einer Supplementierungsphase mit Frubiase Sport.

-

Probenvorbereitung: Gewinnung von Serum durch Zentrifugation.

-

Assay-Durchführung: a. Ein künstliches freies Radikal wird zur Serumprobe gegeben. b. Die Abnahme der Konzentration des freien Radikals durch die antioxidative Wirkung der im Serum enthaltenen Substanzen wird photometrisch über die Zeit verfolgt.

-

Auswertung: Die Rate der Konzentrationsabnahme des freien Radikals ist ein Maß für die antioxidative Gesamtkapazität des Serums.[25][26][27][28]

Klinische Studien zur Untersuchung der Wirkung von Calcium auf die Knochendichte

Randomisierte, kontrollierte klinische Studien sind der Goldstandard zur Bewertung der Wirksamkeit von Calciumergänzungsmitteln wie Frubiase Calcium T auf die Knochengesundheit.

Studiendesign: Doppelblinde, placebokontrollierte Studie

-

Teilnehmer: Rekrutierung einer definierten Population, z. B. postmenopausale Frauen mit Osteopenie.

-

Randomisierung: Zufällige Zuteilung der Teilnehmerinnen in eine Interventionsgruppe (Erhalt von Frubiase Calcium T) und eine Placebogruppe.

-

Intervention: Tägliche Einnahme des Prüfpräparats oder Placebos über einen längeren Zeitraum (z. B. 1-2 Jahre).

-

Messung der Knochendichte: Die Knochendichte wird zu Beginn der Studie und in regelmäßigen Abständen (z. B. jährlich) mittels Dual-Röntgen-Absorptiometrie (DXA) an relevanten Stellen wie der Lendenwirbelsäule und dem Oberschenkelhals gemessen.

-

Statistische Analyse: Vergleich der prozentualen Veränderung der Knochendichte zwischen der Interventions- und der Placebogruppe.[14]

Schlussfolgerung

Die Produkte der Frubiase-Linie enthalten eine Reihe von Vitaminen und Mineralstoffen, die an grundlegenden physiologischen Prozessen beteiligt sind, die für sportliche Leistung, Muskelfunktion, Energiestoffwechsel und allgemeine Gesundheit relevant sind. Dieser Leitfaden hat eine detaillierte Übersicht über die quantitative Zusammensetzung, die Wirkmechanismen auf zellulärer Ebene und beispielhafte experimentelle Protokolle zur Untersuchung dieser Effekte geliefert. Für ein umfassendes Verständnis der spezifischen Wirkungen der Frubiase-Formulierungen sind jedoch weitere klinische Studien erforderlich, die direkt diese Produkte untersuchen. Die hier präsentierten Informationen bieten eine solide wissenschaftliche Grundlage für Forscher und Fachleute, die sich mit der Entwicklung und Bewertung von Nahrungsergänzungsmitteln befassen.

References

- 1. Frubiase Calcium T von STADA Consumer Health Deutschland GmbH Apotheke am Markt Bielefeld [apotheke-am-markt-bielefeld.de]

- 2. apotheke.at [apotheke.at]

- 3. frubiase® MAGNESIUM PLUS | Brausetabletten | Fruibase [frubiase.de]

- 4. apohealth.de [apohealth.de]

- 5. stada.de [stada.de]

- 6. frubiase® MAGNESIUM PLUS, Brausetableitaminen 20 St - Shop Apotheke [shop-apotheke.at]

- 7. FRUBIASE MAGNESIUM Plus Brausetabletten 20 Stück - Bodfeld Apotheke [bodfeld-apotheke.de]

- 8. FRUBIASE CALCIUM T Trinkampullen - Beipackzettel | Apotheken Umschau [apotheken-umschau.de]

- 9. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

- 10. medikamente-per-klick.de [medikamente-per-klick.de]

- 11. FRUBIASE CALCIUM T Trinkampullen 20 Stück - Bodfeld Apotheke [bodfeld-apotheke.de]

- 12. GitHub - abruzzi/graphviz-scripts: Some dot files for graphviz [github.com]

- 13. rosenfluh.ch [rosenfluh.ch]

- 14. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 15. graphviz.org [graphviz.org]

- 16. Graphviz [graphviz.org]

- 17. GraphViz Examples and Tutorial [graphs.grevian.org]

- 18. heilwasser.com [heilwasser.com]

- 19. Bioverfügbarkeit von organischen und anorganischen Verbindungen [pharmazeutische-zeitung.de]

- 20. Magnesium – seine Bioverfügbarkeit & richtige Aufnahme [medizinfuchs.de]

- 21. kup.at [kup.at]

- 22. Antioxidantien und freie Radikale: Centrum für Experimentelle und Angewandte Physiologie der Haut - Charité – Universitätsmedizin Berlin [ccp.charite.de]

- 23. Antioxidative Gesamtkapazität [apotheken.de]

- 24. Antioxidative & anti-inflammatorische Kapazität testen [biotesys.de]

- 25. Antioxidative Kapazität - Labortests - Bioscientia [bioscientia.info]

- 26. Wie der Magen die Stabilität der Knochen beeinflusst - Neue Erkenntnisse zur Kalzium-Therapie bei Osteoporose - Gesundheitsforschung BMFTR [gesundheitsforschung-bmftr.de]

- 27. osteoporosezentrum.de [osteoporosezentrum.de]

- 28. osd-ev.org [osd-ev.org]

The Synergistic Composition of Frubiase Sport®: A Technical Guide for Sports Nutrition Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the composition of Frubiase Sport®, a multi-micronutrient supplement developed for athletes. The document elucidates the scientific rationale for the inclusion of each component by examining its established role in physiological processes critical to athletic performance, including energy metabolism, muscle function, electrolyte balance, and recovery. Quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide details representative experimental protocols for assessing the efficacy of such supplements and illustrates key molecular signaling pathways influenced by its core components using Graphviz diagrams, adhering to specified technical standards. This document is intended to serve as a comprehensive resource for professionals engaged in sports nutrition research and the development of performance-enhancing formulations.

Introduction

Intense and prolonged physical activity places significant metabolic stress on the body, increasing the demand for specific micronutrients essential for optimal performance and recovery. Deficiencies in key vitamins and minerals can impair energy production, hinder muscle repair, and compromise overall athletic capacity. Frubiase Sport® is a precisely formulated dietary supplement designed to address the elevated micronutrient requirements of athletes. Developed in collaboration with the German Sport University Cologne, its composition aims to support critical physiological functions including energy-yielding metabolism, muscle function, reduction of tiredness and fatigue, and maintenance of electrolyte balance.[1][2] This guide provides a detailed examination of its components and their scientific relevance in the context of sports nutrition.

Composition of Frubiase Sport®

Frubiase Sport® is available as an effervescent tablet, providing a range of vitamins, minerals, and trace elements. The quantitative composition per tablet is summarized in the tables below.

Quantitative Data: Vitamins

| Nutrient | Amount per Tablet | % NRV* |

| Vitamin B1 (Thiamin) | 4.2 mg | 380% |

| Vitamin B2 (Riboflavin) | 4.8 mg | 340% |

| Niacin (B3) | 54 mg (NE) | 340% |

| Pantothenic Acid (B5) | 18 mg | 300% |

| Vitamin B6 (Pyridoxine) | 6.0 mg | 430% |

| Biotin (B7) | 450 µg | 900% |

| Folic Acid (B9) | 600 µg | 300% |

| Vitamin B12 (Cobalamin) | 3.0 µg | 120% |

| Vitamin C (Ascorbic Acid) | 180 mg | 225% |

| Vitamin D3 (Cholecalciferol) | 5.0 µg | 100% |

| Vitamin E (α-TE) | 30 mg | 250% |

*% NRV = Nutrient Reference Value according to EU Regulation 1169/2011[3][4]

Quantitative Data: Minerals & Trace Elements

| Nutrient | Amount per Tablet | % NRV* |

| Calcium | 500 mg | 63% |

| Potassium | 500 mg | 25% |

| Magnesium | 350 mg | 93% |

| Iron | 5.0 mg | 36% |

| Zinc | 5.0 mg | 50% |

| Iodine | 90.0 µg | 60% |

*% NRV = Nutrient Reference Value according to EU Regulation 1169/2011[3][4]

A specialized formulation, Frubiase® SPORT AUSDAUER , also includes Palatinose™ (Isomaltulose), a carbohydrate designed to provide sustained energy release by causing a slower, more stable blood glucose response compared to traditional sugars.[5][6]

Relevance of Core Components to Sports Nutrition

The efficacy of Frubiase Sport® is predicated on the synergistic action of its individual components, each playing a defined role in the physiology of exercise.

Energy Metabolism

The B-complex vitamins are fundamental coenzymes in the metabolic pathways that convert carbohydrates, fats, and proteins into adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[7][8]

-

Thiamin (B1), Riboflavin (B2), Niacin (B3), Pantothenic Acid (B5), and Pyridoxine (B6) are essential for the catabolism of macronutrients.[9][10][11] Exercise-induced metabolic stress can increase the requirements for these vitamins.[11] A deficiency can lead to impaired energy production, resulting in fatigue and reduced endurance.[7]

-

Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport to working muscles. It is also vital for enzymes in the electron transport chain, which is central to aerobic ATP production.[12][13][14] Iron deficiency, even without anemia, can impair aerobic capacity and athletic performance.[13][15]

Muscle Function and Contraction

Optimal muscle function is dependent on precise electrochemical signaling and structural integrity, processes heavily reliant on specific minerals.

-

Magnesium is involved in over 300 enzymatic reactions, including those for ATP production and protein synthesis.[3] It acts as a physiological calcium antagonist, regulating muscle contraction and relaxation.[3][16] Inadequate magnesium levels can lead to muscle cramps, weakness, and impaired performance.[16][17]

-

Calcium is the primary signaling ion for muscle contraction. Upon nerve stimulation, calcium is released from the sarcoplasmic reticulum, binding to troponin C. This action initiates a conformational change that allows for the interaction of actin and myosin filaments, resulting in muscle contraction.[1][18][19]

-

Vitamin D plays a crucial role in calcium homeostasis and has been linked to muscle strength and function.[5][20] Vitamin D receptors are present in skeletal muscle tissue, suggesting a direct role in muscle growth and repair.[21] Suboptimal vitamin D status is associated with an increased risk of muscle weakness and injury.[20]

Electrolyte Balance and Hydration

During exercise, electrolytes are lost through sweat. Maintaining electrolyte balance is critical for nerve impulse transmission, muscle function, and fluid homeostasis.

-

Potassium is a key intracellular electrolyte that works in concert with sodium to maintain the membrane potential of cells, which is essential for nerve signaling and muscle contractions.[22][23] Significant losses through sweat can disrupt this balance, leading to fatigue and muscle cramps.[22][24]

Recovery and Cellular Protection

Intense exercise generates reactive oxygen species (ROS), leading to oxidative stress and muscle damage. Antioxidants and minerals involved in tissue repair are vital for efficient recovery.

-

Vitamins C and E are potent antioxidants that help neutralize exercise-induced free radicals, potentially reducing oxidative stress and muscle damage.[25][26][27] However, some research suggests that very high doses may blunt training adaptations, indicating a nuanced role.[25]

-

Zinc is essential for protein synthesis and wound healing, making it crucial for the repair of muscle tissue damaged during exercise.[2][28] It also plays a role in immune function, which can be temporarily suppressed after strenuous activity.[29][30]

Metabolic Regulation

-

Iodine is an essential component of thyroid hormones (T3 and T4), which regulate the body's metabolic rate.[31][32] These hormones are critical for energy utilization, and iodine deficiency can lead to fatigue and impaired performance.[31][33][34]

Key Signaling Pathways

The components of Frubiase Sport® influence several key signaling pathways relevant to athletic adaptation and performance.

Calcium-Mediated Muscle Contraction & Adaptation

Calcium is a ubiquitous second messenger. In skeletal muscle, its primary role is to initiate contraction. Beyond this, calcium transients activate downstream signaling cascades, such as the Ca2+/calmodulin-dependent protein kinase (CaMK) pathway, which is involved in mitochondrial biogenesis and fiber-type adaptation in response to endurance training.[4][6][35]

Caption: Calcium signaling cascade for muscle contraction and adaptation.

Magnesium's Role in ATP Utilization

Magnesium is critical for energy production, primarily by forming a complex with ATP (Mg-ATP). This complex is the biologically active form of ATP required by enzymes like kinases and ATPases, which are fundamental for muscle contraction and other metabolic processes.

Caption: Formation of the Mg-ATP complex for key enzymatic reactions.

Representative Experimental Protocols

To evaluate the efficacy of a multi-micronutrient supplement like Frubiase Sport® on athletic performance and recovery, a randomized, double-blind, placebo-controlled trial is the gold standard.

Study Design: Assessing Impact on Endurance and Recovery

-

Objective: To determine the effect of daily supplementation on endurance performance, markers of muscle damage, and oxidative stress following a bout of strenuous exercise.

-

Participants: Recruitment of 40-50 trained athletes (e.g., cyclists, runners) to ensure homogeneity. Participants are screened for baseline micronutrient deficiencies.

-

Protocol:

-

Baseline Testing (Week 0): Participants undergo a VO2max test on a cycle ergometer or treadmill to determine maximal aerobic capacity. Blood samples are collected to measure baseline levels of creatine (B1669601) kinase (CK), lactate (B86563) dehydrogenase (LDH), and markers of oxidative stress (e.g., malondialdehyde).

-

Randomization & Supplementation (4 Weeks): Participants are randomly assigned to either the Supplement Group (receiving one tablet of Frubiase Sport® daily) or the Placebo Group (receiving an identical-looking tablet with no active ingredients).

-

Endurance Trial (Week 4): Participants perform a time-to-exhaustion test at 75% of their VO2max.

-

Post-Exercise Monitoring: Blood samples are collected immediately post-exercise, and at 24, 48, and 72 hours to assess CK, LDH, and oxidative stress markers. Perceived muscle soreness is recorded using a visual analog scale (VAS).

-

-

Key Endpoints:

-

Primary: Time to exhaustion.

-

Secondary: Peak and total area under the curve for CK and LDH; changes in oxidative stress markers; perceived muscle soreness scores.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the described experimental protocol.

Caption: Diagram of a typical experimental workflow for supplement efficacy.

Conclusion

The composition of Frubiase Sport® reflects a scientifically grounded approach to sports nutrition, targeting key physiological pathways involved in energy metabolism, muscle function, and recovery. The synergistic blend of B-vitamins, essential minerals like magnesium, calcium, and potassium, and crucial trace elements addresses the multifaceted demands of athletic activity. Future research, employing rigorous methodologies as outlined in this guide, can further elucidate the performance and recovery benefits of such comprehensive micronutrient formulations in diverse athletic populations. This document provides the foundational technical information required for such scientific endeavors.

References

- 1. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myomaster.com [myomaster.com]

- 3. argalys.com [argalys.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. The Importance of Vitamin D for Athletes - Gatorade Sports Science Institute [gssiweb.org]

- 6. [PDF] Role of Ca2+/calmodulin-dependent kinases in skeletal muscle plasticity. | Semantic Scholar [semanticscholar.org]

- 7. athsport.co [athsport.co]

- 8. performancelab.com [performancelab.com]

- 9. voomnutrition.co.uk [voomnutrition.co.uk]

- 10. cymbiotika.ca [cymbiotika.ca]

- 11. B-vitamins and exercise: does exercise alter requirements? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fitagainsportstherapy.com [fitagainsportstherapy.com]

- 13. mdpi.com [mdpi.com]

- 14. Recent Advances in Iron Metabolism: Relevance for Health, Exercise, and Performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Iron Status and Physical Performance in Athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Taking magnesium before or after sport, its effects and much more | BIOGENA International [biogena.com]

- 17. metagenics.com.au [metagenics.com.au]

- 18. Muscle cells need calcium ions [mpg.de]

- 19. jackwestin.com [jackwestin.com]

- 20. forteortho.com [forteortho.com]

- 21. blog.bridgeathletic.com [blog.bridgeathletic.com]

- 22. lyte.dk [lyte.dk]

- 23. insidetracker.com [insidetracker.com]

- 24. Effect of exercise intensity on potassium balance in muscle and blood of man - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Effect of high-dose vitamin C and E supplementation on muscle recovery and training adaptation: a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 26. examine.com [examine.com]

- 27. healthygoods.com [healthygoods.com]

- 28. mri-performance.com [mri-performance.com]

- 29. us.humankinetics.com [us.humankinetics.com]

- 30. Zinc at the crossroads of exercise and proteostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. athletesanctuary.com.au [athletesanctuary.com.au]

- 32. Iodine: An Overlooked Nutrient and Common Deficiency in Athletes and Active Adults — RISE Functional Medicine [risefxmed.com]

- 33. researchgate.net [researchgate.net]

- 34. theyogicjournal.com [theyogicjournal.com]

- 35. Role of Ca2+/calmodulin-dependent kinases in skeletal muscle plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Ergogenic Potential of "Frubiase": A Technical Guide

Disclaimer: This document is for informational purposes for researchers, scientists, and drug development professionals. It is not intended as medical advice. "Frubiase" is a brand name for a dietary supplement, and its specific formulations may vary. The ergogenic potential of its individual components is an active area of scientific research.

Introduction

"Frubiase Sport" is a commercially available dietary supplement marketed towards athletes and active individuals. Its formulation typically comprises a blend of minerals, vitamins, and in some versions, specific carbohydrates. The purported benefits center on supporting energy metabolism, muscle function, and replenishing micronutrients lost during strenuous physical activity. This technical guide provides an in-depth analysis of the core active ingredients of "Frubiase Sport" and their scientifically investigated ergogenic potential. The information presented is a synthesis of findings from various clinical and experimental studies on these individual components.

Core Active Ingredients and their Ergogenic Potential

The primary active ingredients in "Frubiase Sport" that hold potential ergogenic properties include a range of minerals and vitamins, and in some formulations, the functional carbohydrate Palatinose™. We will examine the evidence for each of these key components.

Minerals

a) Magnesium

Magnesium is an essential mineral involved in over 300 enzymatic reactions, including those central to energy metabolism, muscle contraction, and protein synthesis. Its role in ATP production and as a calcium antagonist in muscle fibers suggests a direct link to physical performance.

Quantitative Data on Ergogenic Effects of Magnesium Supplementation

| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |

| Peak Oxygen Uptake (VO2 max) | Physically Active Women | 212 mg/day MgO | 4 weeks | No significant effect | |

| Anaerobic Treadmill Test | Physically Active Women | 212 mg/day MgO | 4 weeks | No significant effect | |

| Quadriceps Torque | N/A | N/A | N/A | Potential for improvement | |

| Grip Strength, Lower-leg Power | Cross-sectional studies | N/A | N/A | Positive association with Mg status |

Representative Experimental Protocol: Investigating Magnesium Supplementation on Exercise Performance

-

Study Design: A randomized, double-blind, placebo-controlled crossover trial.

-

Participants: Healthy, physically active individuals, screened for baseline magnesium levels.

-

Intervention: Participants receive a daily oral supplement of magnesium oxide (e.g., 300-500 mg) or a placebo for a predefined period (e.g., 4-12 weeks).

-

Exercise Testing: Pre- and post-intervention, participants undergo a battery of performance tests, including:

-

Incremental exercise test to determine VO2 max and lactate (B86563) threshold.

-

Time-to-exhaustion trials at a fixed percentage of VO2 max.

-

Tests of muscle strength and power (e.g., isokinetic dynamometry).

-

-

Biochemical Analysis: Blood samples are collected at rest and at various time points post-exercise to measure plasma and erythrocyte magnesium concentrations, as well as markers of muscle damage (e.g., creatine (B1669601) kinase) and metabolic stress (e.g., lactate).

-

Data Analysis: Statistical comparison of performance and biochemical variables between the magnesium and placebo groups.

Signaling Pathway: Magnesium's Role in Glycolysis

Caption: Magnesium as a cofactor for key enzymes in glycolysis.

b) Iron

Iron is a critical component of hemoglobin and myoglobin, responsible for oxygen transport in the blood and muscle, respectively. It is also essential for the function of cytochromes in the electron transport chain, which is fundamental for aerobic energy production. Iron deficiency, with or without anemia, can impair endurance performance.

Quantitative Data on Ergogenic Effects of Iron Supplementation

| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |

| VO2 max | Iron-deficient, non-anemic rowers | N/A | N/A | Moderate effect on VO2max | |

| Hemoglobin | Iron-deficient athletes | N/A | N/A | Moderate effect on hemoglobin | |

| Endurance Performance | Iron-depleted female runners | N/A | N/A | Did not increase endurance performance | |

| Serum Ferritin | Iron-depleted individuals | N/A | N/A | Can raise serum ferritin levels |

Representative Experimental Protocol: Assessing Iron Supplementation on Aerobic Capacity

-

Study Design: A randomized, placebo-controlled trial.

-

Participants: Endurance athletes screened for iron status (serum ferritin, hemoglobin). Participants with iron deficiency, both anemic and non-anemic, are included.

-

Intervention: Oral iron supplementation (e.g., ferrous sulfate, 100 mg elemental iron/day) or a placebo for 8-12 weeks.

-

Exercise Testing:

-

Primary outcome: Change in VO2 max measured during a graded exercise test on a treadmill or cycle ergometer.

-

Secondary outcomes: Time to exhaustion at a supra-maximal intensity, lactate threshold, and running economy.

-

-

Hematological Analysis: Regular monitoring of iron status indicators (hemoglobin, serum ferritin, transferrin saturation) throughout the study.

-

Data Analysis: Comparison of changes in performance and hematological parameters between the iron-supplemented and placebo groups, with subgroup analysis for anemic and non-anemic participants.

Signaling Pathway: Iron's Role in Oxygen Transport and Utilization

Caption: Iron's central role in oxygen transport and cellular respiration.

Vitamins

a) B Vitamins

The B vitamins (B1, B2, B6, B12, niacin, pantothenic acid, biotin, and folate) are a group of water-soluble vitamins that play crucial roles as coenzymes in energy metabolism. They are essential for the breakdown of carbohydrates, fats, and proteins to produce ATP.

Quantitative Data on Ergogenic Effects of B Vitamin Supplementation

| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |

| Running Time to Exhaustion | Healthy, non-athletes | Vitamin B complex | 28 days | 1.26-fold increase | |

| Blood Lactate Concentration | Healthy, non-athletes | Vitamin B complex | 28 days | Significantly reduced during and after exercise | |

| Blood Ammonia Concentration | Healthy, non-athletes | Vitamin B complex | 28 days | Significantly reduced during and after exercise |

Representative Experimental Protocol: Evaluating B Vitamin Complex on Endurance Performance

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Trained endurance athletes.

-

Intervention: Daily supplementation with a B-vitamin complex (containing therapeutic doses of B1, B2, B6, B12, etc.) or a placebo for a period of 4 to 8 weeks.

-

Exercise Testing:

-

A prolonged, steady-state exercise bout (e.g., 90 minutes of cycling at 70% VO2 max) followed by a time trial to exhaustion.

-

Measurement of substrate utilization (carbohydrate and fat oxidation) via indirect calorimetry.

-

-

Metabolic Analysis: Blood samples taken before, during, and after exercise to measure levels of B vitamins, lactate, glucose, and free fatty acids.

-

Data Analysis: Comparison of time trial performance, substrate utilization patterns, and metabolic responses between the B vitamin and placebo groups.

Signaling Pathway: B Vitamins as Coenzymes in the Citric Acid Cycle

Caption: Key roles of B vitamins as coenzymes in the citric acid cycle.

b) Vitamin D

Vitamin D, a fat-soluble vitamin, is recognized for its role in calcium homeostasis and bone health. However, the discovery of vitamin D receptors (VDR) in skeletal muscle has spurred research into its potential direct effects on muscle function, strength, and athletic performance.

Quantitative Data on Ergogenic Effects of Vitamin D Supplementation

| Performance Metric | Study Population | Dosage | Duration | Outcome | Reference |

| VO2 max | Elite lightweight rowers | 6000 IU/day D3 | 8 weeks | 12.1% increase | |

| Force and Power Production | Review of literature | Up to 4000-5000 IU/day | N/A | Potential for increase | |

| Muscle Protein Synthesis | In vitro and animal studies | N/A | N/A | Aids in myogenic differentiation and proliferation |

Representative Experimental Protocol: Vitamin D Supplementation and Muscle Power

-

Study Design: Randomized, double-blind, placebo-controlled trial.

-

Participants: Athletes with insufficient or deficient baseline vitamin D levels (serum 25(OH)D < 30 ng/mL).

-

Intervention: Daily oral supplementation with vitamin D3 (cholecalciferol) at a dose of 4000-5000 IU, or a placebo, for 12 weeks.

-

Performance Testing:

-

Assessment of lower body power using a vertical jump test or force plate analysis.

-

Measurement of isokinetic peak torque of the knee extensors and flexors.

-

Sprint performance over a short distance (e.g., 30 meters).

-

-

Biochemical Analysis: Serum 25(OH)D levels are measured at baseline and at the end of the intervention to confirm changes in vitamin D status.

-

Data Analysis: Comparison of changes in muscle power and strength variables between the vitamin D and placebo groups.

Signaling Pathway: Vitamin D's Influence on Muscle Protein Synthesis

Caption: The signaling cascade of Vitamin D in skeletal muscle.

Functional Carbohydrates

a) Palatinose™ (Isomaltulose)

Palatinose™, or isomaltulose, is a disaccharide derived from sucrose (B13894). It is fully digested and absorbed in the small intestine but at a slower rate than sucrose or maltodextrin (B1146171). This slow and sustained release of glucose is proposed to offer advantages for endurance athletes.

Quantitative Data on Ergogenic Effects of Palatinose™ Ingestion

| Performance Metric | Study Population | Dosage | Timing | Outcome | Reference |

| Time Trial Performance | Experienced cyclists | 75g in 750ml drink | Pre-exercise | Finished 1 minute faster than with maltodextrin | |

| Fat Oxidation Rate | Experienced cyclists | 75g in 750ml drink | Pre-exercise | Higher fat oxidation during endurance trial | |

| Blood Glucose Profile | Experienced cyclists | 75g in 750ml drink | Pre-exercise | More stable blood glucose |

Representative Experimental Protocol: Palatinose™ and Endurance Cycling Performance

-

Study Design: A randomized, double-blind, crossover trial.

-

Participants: Trained male cyclists.

-

Intervention: On two separate occasions, participants ingest a beverage containing either 75g of Palatinose™ or 75g of maltodextrin 45 minutes before exercise.

-

Exercise Protocol:

-

A 90-minute steady-state cycling bout at 60% of VO2 max.

-

Immediately followed by a time trial (e.g., completing a set amount of work as fast as possible).

-

-

Metabolic Measurements: Throughout the exercise protocol, substrate utilization (fat and carbohydrate oxidation) is measured using indirect calorimetry. Blood samples are taken at regular intervals to determine glucose and insulin (B600854) concentrations.

-

Data Analysis: Comparison of time trial performance, substrate oxidation rates, and blood metabolic profiles between the Palatinose™ and maltodextrin conditions.

Signaling Pathway: Proposed Mechanism of Palatinose™ on Substrate Utilization

Caption: The proposed mechanism for Palatinose™ enhancing fat oxidation.

General Experimental Workflow for Investigating Ergogenic Aids

The following diagram illustrates a typical workflow for a clinical trial designed to investigate the ergogenic potential of a nutritional supplement like "Frubiase" or its individual components.

Caption: A generalized workflow for a clinical trial on an ergogenic aid.

Conclusion

The ergogenic potential of "Frubiase Sport" is best understood by examining the scientific evidence for its individual components. While the comprehensive formula is designed to provide broad nutritional support for athletes, the direct performance-enhancing effects are likely attributable to specific ingredients under certain conditions.

-

Minerals such as magnesium and iron are fundamental for energy metabolism and oxygen transport. Supplementation is most likely to be ergogenic in individuals with pre-existing deficiencies.

-

B vitamins are essential coenzymes for energy production, and supplementation may support performance by optimizing metabolic pathways.

-

Vitamin D shows promise in directly influencing muscle function and power, particularly in athletes with suboptimal vitamin D status.

-

Palatinose™ presents a compelling case as an alternative carbohydrate source for endurance athletes, potentially improving performance through enhanced fat oxidation and glycogen sparing.

Further research is warranted to investigate the synergistic effects of the combined ingredients in "Frubiase Sport" on athletic performance. Future studies should employ rigorous, placebo-controlled designs and focus on specific athletic populations and performance outcomes.

An In-depth Technical Guide on the Cellular Impact of Calcium on Muscle Tissue

Disclaimer: This technical guide focuses on the cellular impact of the primary active ingredient in "Frubiase," which is calcium, on muscle tissue. "Frubiase" is a brand name for a line of dietary supplements, and the exact composition can vary between products (e.g., Frubiase Calcium T, Frubiase Sport).[1][2][3][4][5][6][7][8] Scientific research on the cellular effects of dietary supplements is typically conducted on their active ingredients rather than the branded product itself. Therefore, this document synthesizes established scientific principles of calcium signaling and its role in muscle physiology.

Introduction: The Pivotal Role of Calcium in Muscle Cell Function

Calcium (Ca2+) is a ubiquitous and vital second messenger that governs a multitude of cellular processes, and its role in skeletal muscle is particularly profound.[9] Muscle cells, or myocytes, maintain a very low concentration of free Ca2+ in their cytoplasm (cytosol) at rest, typically around 100 nM, which is about 20,000 to 100,000 times lower than the concentration outside the cell.[10] This steep electrochemical gradient allows for rapid and transient influxes of Ca2+ that trigger a cascade of events, most notably muscle contraction.[10][11] Beyond this primary function, Ca2+ signaling is integral to muscle plasticity, metabolism, and gene expression, influencing everything from short-term force production to long-term adaptations in muscle size and fiber type.[12][13]

Core Cellular Mechanisms of Calcium Action in Muscle Tissue

The effects of calcium on muscle tissue are mediated through a sophisticated and tightly regulated series of events and signaling pathways.

Excitation-Contraction Coupling

The process that links an electrical stimulus (excitation) from a motor neuron to the mechanical contraction of a muscle fiber is known as excitation-contraction (EC) coupling.

-

An action potential from a motor neuron triggers the release of acetylcholine (B1216132) at the neuromuscular junction.

-

This generates an action potential that propagates along the muscle cell membrane (sarcolemma) and into transverse tubules (T-tubules).

-

The depolarization of the T-tubule membrane activates voltage-sensitive L-type calcium channels (also known as dihydropyridine (B1217469) receptors or DHPRs).[14]

-

In skeletal muscle, this activation mechanically opens ryanodine (B192298) receptors (RyRs), which are Ca2+ release channels on the membrane of the sarcoplasmic reticulum (SR), the primary intracellular Ca2+ store.[11][14]

-

This opening leads to a massive and rapid release of Ca2+ from the SR into the cytosol.[11]

-

The cytosolic Ca2+ binds to troponin C, a protein part of the troponin complex on the actin (thin) filaments.[13][15]

-

This binding causes a conformational change in the troponin complex, which in turn moves tropomyosin, exposing the myosin-binding sites on the actin filaments.[16]

-

Myosin heads can then bind to actin and, through the hydrolysis of ATP, "pull" the actin filaments, causing the sarcomere to shorten and the muscle to contract.[16]

-

Relaxation occurs as Ca2+ is actively pumped back into the SR by the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) pumps.[11][12]

Calcium-Dependent Signaling Pathways

Slower and more sustained changes in intracellular Ca2+ levels activate various signaling pathways that regulate muscle gene expression and protein metabolism, leading to long-term adaptations.[12]

-

Calcineurin-NFAT Pathway: Calcineurin is a Ca2+-dependent phosphatase that is activated by sustained, low-amplitude increases in cytosolic Ca2+.[12][17] Once active, calcineurin dephosphorylates the Nuclear Factor of Activated T-cells (NFAT) transcription factors, allowing them to translocate to the nucleus and promote the expression of genes associated with slow-twitch muscle fibers.[17]

-

Calmodulin-Dependent Kinases (CaMKs): Calmodulin (CaM) is a primary Ca2+ sensor in the cell.[16] Upon binding Ca2+, the Ca2+/CaM complex can activate several downstream targets, including CaMKs.[12] CaMKs can phosphorylate a variety of proteins and transcription factors, such as CREB, influencing processes like mitochondrial biogenesis and glucose uptake.[14]

-

Protein Kinase C (PKC): The phospholipase C (PLC) pathway can be activated by various cell surface receptors, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[10] IP3 can trigger Ca2+ release from the SR, while DAG activates PKC, which is involved in various signaling cascades regulating cell growth and differentiation.[10]

Quantitative Data on Calcium's Impact on Muscle Cells

The following table summarizes representative quantitative data from scientific literature on the effects of altered calcium dynamics in muscle cells. It is important to note that these values can vary significantly based on the specific muscle type, experimental conditions, and organism.

| Parameter | Resting State (Typical) | Activated State (Typical) | Condition/Effect | Reference |

| Intracellular Free [Ca2+] | ~60-100 nM | ~600 nM - 1.0 µM | Peak of Ca2+ transient during contraction | [18] |

| Ryanodine Receptor (RyR1) Channel Opening | Closed | Open | Triggered by DHPR activation | [11] |

| SERCA Pump Activity | Basal Level | High | During muscle relaxation to reuptake Ca2+ into SR | [12] |

| NFAT Nuclear Translocation | Cytoplasmic | Nuclear | Activated by sustained low-level Ca2+ via Calcineurin | [17] |

Experimental Protocols

Investigating the cellular impact of calcium on muscle tissue involves a range of specialized techniques. Below are outlines of key experimental protocols.

Measurement of Intracellular Calcium Concentration

This protocol is fundamental for studying Ca2+ dynamics in response to stimuli.

Objective: To measure changes in intracellular free Ca2+ concentration in isolated myocytes.

Principle: Use of fluorescent Ca2+ indicators, such as Fura-2 AM, that change their fluorescent properties upon binding to Ca2+. Fura-2 is a ratiometric dye, meaning the ratio of its fluorescence emission when excited at two different wavelengths (e.g., 340 nm and 380 nm) is proportional to the Ca2+ concentration, which helps to correct for variations in cell thickness or dye loading.[19]

Materials:

-

Isolated myocytes or cultured muscle cells (e.g., C2C12 myoblasts)

-

Tyrode's solution or other suitable physiological buffer[20]

-

Fura-2 AM (acetoxymethyl ester form for cell permeability)[19]

-

Pluronic F-127 (to aid dye solubilization)[19]

-

Fluorescence microscope with an excitation wavelength switcher and a sensitive camera or a fluorescence plate reader[19][21]

Procedure:

-

Cell Preparation: Plate myocytes on glass-bottom dishes suitable for microscopy.

-

Dye Loading:

-

Prepare a Fura-2 AM loading solution (e.g., 2 µM Fura-2 AM with 0.1% Pluronic F-127 in Tyrode's solution).[20]

-

Incubate the cells with the loading solution at room temperature for a specified time (e.g., 10-30 minutes) to allow the dye to enter the cells.[20]

-

Wash the cells twice with Tyrode's solution to remove extracellular dye.[20]

-

-

De-esterification: Allow time for intracellular esterases to cleave the AM group, trapping the active Fura-2 indicator inside the cells.[19]

-

Imaging:

-

Mount the dish on the fluorescence microscope stage.

-

Excite the cells alternately with 340 nm and 380 nm light and record the emission at ~510 nm.[19]

-

Record a baseline fluorescence ratio before applying any stimulus.

-

Apply the stimulus (e.g., electrical stimulation, agonist) and record the changes in the fluorescence ratio over time.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380).

-

The ratio can be converted to an absolute Ca2+ concentration using the Grynkiewicz equation, which requires calibration with solutions of known Ca2+ concentrations.

-

Western Blotting for Signaling Protein Activation

Objective: To determine the activation state (e.g., phosphorylation) of Ca2+-dependent signaling proteins like CaMKII.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest (both total and phosphorylated forms).

Materials:

-

Treated and untreated muscle cell cultures

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-CaMKII and anti-total-CaMKII)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody for the phosphorylated protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for the total protein to serve as a loading control.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.

Visualizations of Key Pathways and Workflows

Signaling Pathways

References

- 1. mainphar.com [mainphar.com]

- 2. vicnic.com [vicnic.com]

- 3. mainphar.com [mainphar.com]

- 4. apohealth.de [apohealth.de]

- 5. frubiase® SPORT Mit hochdosierten Mineralstoffen, Vitaminen und Spurenelementen Orange 20 St - Shop Apotheke [shop-apotheke.com]

- 6. frubiase® SPORT | Brausetabletten | Fruibase [frubiase.de]

- 7. mainphar.com [mainphar.com]

- 8. apohealth.de [apohealth.de]

- 9. The role of Ca2+ in muscle cell damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium signaling - Wikipedia [en.wikipedia.org]

- 11. Muscle cells need calcium ions [mpg.de]

- 12. mdpi.com [mdpi.com]

- 13. Calcium ion in skeletal muscle: its crucial role for muscle function, plasticity, and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Signaling in Muscle Contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. mdpi.com [mdpi.com]

- 17. Calcium Signaling in Cardiac and Skeletal Muscle | Duke Department of Medicine [medicine.duke.edu]

- 18. Intracellular calcium in cardiac myocytes: calcium transients measured using fluorescence imaging. | Semantic Scholar [semanticscholar.org]

- 19. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protocol to measure contraction, calcium, and action potential in human-induced pluripotent stem cell-derived cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Research Portal [scholarship.libraries.rutgers.edu]

Methodological & Application

Application Notes & Protocols: Efficacy of Frubiase® SPORT in Endurance Athletes

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Endurance athletes consistently seek nutritional strategies to optimize performance, delay fatigue, and accelerate recovery. Frubiase® SPORT is a dietary supplement formulated with a combination of minerals, vitamins, trace elements, and, in some formulations, the functional carbohydrate Palatinose™ (isomaltulose).[1][2][3][4] The supplement was developed to replenish micronutrients lost through sweat and to support the increased metabolic demands of strenuous physical activity.[5] Key components include electrolytes like magnesium, calcium, and potassium, which are critical for muscle function, nerve signaling, and fluid balance, as well as a complex of B vitamins that play a vital role in energy metabolism.[1][6][7][8]

This document provides a detailed protocol for a randomized controlled trial (RCT) designed to rigorously evaluate the efficacy of Frubiase® SPORT on key performance and physiological markers in trained endurance athletes. The protocols outlined herein are intended to serve as a comprehensive guide for conducting a robust clinical investigation.

Study Objective

To determine the effect of daily Frubiase® SPORT supplementation over a 4-week period on endurance performance, physiological stress markers, and metabolic efficiency in trained cyclists compared to a placebo.

Primary Hypothesis: 4-week supplementation with Frubiase® SPORT will lead to a significant improvement in a 40 km cycling time trial performance.

Secondary Hypotheses:

-

Supplementation will increase the time to exhaustion (TTE) at 85% of maximal oxygen consumption (VO2 max).

-

Supplementation will lead to a lower blood lactate (B86563) concentration at submaximal and maximal exercise intensities.

-

Supplementation will reduce markers of exercise-induced muscle damage and inflammation post-exercise.

Study Design

A 4-week, randomized, double-blind, placebo-controlled, parallel-group study design will be implemented.

-

Participants: 40 trained male and female cyclists.

-

Intervention Group (n=20): Daily intake of one serving (e.g., one effervescent tablet or 40g powder) of Frubiase® SPORT dissolved in 500 ml of water.[4]

-

Placebo Group (n=20): Daily intake of a taste- and appearance-matched placebo containing no active ingredients.

-

Duration: 4 weeks of supplementation, with testing performed at baseline (Week 0) and post-intervention (Week 4).

Data Presentation: Key Quantitative Endpoints

All collected data will be analyzed to compare changes from baseline to Week 4 between the Frubiase® SPORT and Placebo groups.

| Category | Metric | Measurement Timepoints | Description |